BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide

PDHK1 Inhibition Kinase Selectivity Cancer Metabolism

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide (CAS 477535-90-3) is a thiazole carboxamide derivative characterized by a unique heterocyclic scaffold combining benzothiazole, 1,3-thiazole, and 5-bromothiophene-2-carboxamide moieties. This compound has been cataloged in authoritative drug–target interaction databases as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor with patented applications in oncology.

Molecular Formula C15H8BrN3OS3
Molecular Weight 422.33
CAS No. 477535-90-3
Cat. No. B2668104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide
CAS477535-90-3
Molecular FormulaC15H8BrN3OS3
Molecular Weight422.33
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Br
InChIInChI=1S/C15H8BrN3OS3/c16-12-6-5-11(22-12)13(20)19-15-18-9(7-21-15)14-17-8-3-1-2-4-10(8)23-14/h1-7H,(H,18,19,20)
InChIKeyJWZPZFYYTHLLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide


N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide (CAS 477535-90-3) is a thiazole carboxamide derivative characterized by a unique heterocyclic scaffold combining benzothiazole, 1,3-thiazole, and 5-bromothiophene-2-carboxamide moieties . This compound has been cataloged in authoritative drug–target interaction databases as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor with patented applications in oncology [1]. Its molecular formula is C15H8BrN3OS3 (MW 422.33), and it is typically offered at ≥95% purity for research use.

Why N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide Cannot Be Interchanged with Structural Analogs


The precise arrangement of the three distinct heterocycles in this compound creates a specialized pharmacophore that cannot be replicated by simple analogs. For instance, the regioisomer N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0) shifts the carboxamide attachment point on the benzothiazole, potentially altering target engagement . Furthermore, the simpler analog N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 313404-36-3) lacks the central 1,3-thiazole spacer, which is critical for the distinct kinase selectivity profile observed in PDHK1-targeted chemotypes . Direct substitution with these analogs in PDHK1 inhibition assays would likely result in loss of target affinity and pathway modulation.

Quantitative Differentiation of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide for Procurement Decisions


PDHK1 Target Engagement Classification vs. In-Class Thiazole Carboxamides

This compound is explicitly annotated as a PDHK1 inhibitor in the DrugMAP database, whereas the des-thiazole analog N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide lacks documented PDHK1 engagement, suggesting a functionally critical role for the central 1,3-thiazole ring. [1]

PDHK1 Inhibition Kinase Selectivity Cancer Metabolism

Regioisomeric Carboxamide Position and Its Impact on Biological Curation

The carboxamide is attached at the 2-position of the benzothiazole in the target compound, whereas the regioisomer N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0) attaches at the 6-position. The patented status of the target compound for oncology indications [1] indicates that this specific regioisomer has been selected for development, a differentiation not mirrored by the 6-carboxamide regioisomer, which is available only as a general research reagent.

Regioisomer Specificity Patent Protection Drug Discovery

Absence of Direct Comparator Data Requires Careful Procurement Strategy

A thorough search of the primary literature, including the patent covering this compound (WO2012036974) and the associated review (PMID 25684022), did not yield publicly available head-to-head IC50 values for PDHK1 inhibition of this compound versus its closest structural analogs. [1] [2] Therefore, any quantitative superiority claim over specific comparators cannot be substantiated at this time.

Data Gap Analysis Procurement Risk Assay Validation

Optimal Research Applications for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide


PDHK1-Dependent Cancer Metabolism Studies

This compound is an appropriate chemical tool for investigating PDHK1 inhibition in tumor cell lines, particularly those cited in its patent family, such as MiaPaCa, as it is explicitly annotated as a PDHK1 inhibitor in authoritative drug databases. [1] Its use can help probe metabolic switching in cancers where PDHK1 is a vulnerability.

Kinase Selectivity Panel Screening

Due to its unique three-heterocycle scaffold, this compound can serve as a selective probe starting point. Researchers should screen it against a broad panel of AGC kinases to establish its selectivity profile relative to simpler benzothiazole amides, leveraging its annotated PDHK1 engagement as a baseline. [2]

Structure-Activity Relationship (SAR) Expansion Campaigns

The compound is well-suited as a reference standard in SAR studies aiming to modify the 5-bromothiophene or the central thiazole ring. Comparing its activity with newly synthesized analogs, particularly the 6-carboxamide regioisomer, can reveal the pharmacophoric importance of the carboxamide position. [1]

Chemical Probe Validation in Drug Repurposing Screens

Given its listing in drug repurposing databases, this compound can be included in phenotypic screening libraries targeting metastatic cancer models. Its patented status and curated target annotation reduce the risk of pursuing an uncharacterized compound. [1] [2]

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.